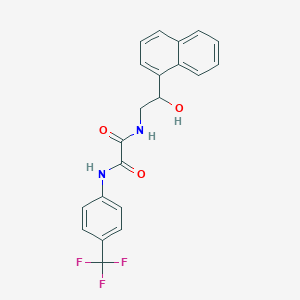

N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Description

N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a synthetic oxalamide derivative featuring a hydroxyethyl-naphthalene moiety at the N1 position and a trifluoromethylphenyl group at the N2 position. Characterization typically involves $ ^1H $ NMR, $ ^{13}C $ NMR, ESI-MS, and HRMS, as seen in structurally related compounds .

Properties

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)-N'-[4-(trifluoromethyl)phenyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N2O3/c22-21(23,24)14-8-10-15(11-9-14)26-20(29)19(28)25-12-18(27)17-7-3-5-13-4-1-2-6-16(13)17/h1-11,18,27H,12H2,(H,25,28)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQJPIZYOJWEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-2-(naphthalen-1-yl)ethylamine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anti-cancer research.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and analogous oxalamides:

Key Observations:

Structural Diversity :

- The target compound uniquely combines a naphthalene ring with a trifluoromethylphenyl group, distinguishing it from analogs with simpler aryl/alkyl substituents (e.g., methoxyphenethyl in or pyridinylethyl in ).

- Electron-withdrawing groups (e.g., CF$_3$, Cl, Br) are common at N2, enhancing stability and binding to hydrophobic targets .

Synthetic Yields :

- Yields for oxalamides vary widely (23–83%), influenced by steric hindrance and electronic effects. For example, ethoxy substituents (compound 21, 83% yield ) may improve reactivity compared to halogens (e.g., compound 22, 23% yield ).

Biological Activity :

- Antiviral activity is observed in trifluoromethylphenyl-containing oxalamides (e.g., compound 20 in ), suggesting the target compound may share similar mechanisms.

- SCD inhibitors (e.g., compounds 16–23 ) highlight the role of methoxyphenethyl groups in modulating enzyme interactions.

Safety and Metabolism: The EFSA evaluated S336 as safe for flavoring (NOEL = 100 mg/kg/day) , implying that oxalamides with similar substituents (e.g., trifluoromethylphenyl) may follow analogous metabolic pathways.

Biological Activity

N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of naphthalene and trifluoromethyl groups. The molecular formula is C20H18F3N2O3, and its systematic name reflects its functional groups, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 396.36 g/mol |

| Log P (Octanol-Water) | Not available |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

This compound exhibits biological activity primarily through enzyme inhibition. It is believed to interact with specific enzymes by binding to their active sites, thus blocking substrate access. This mechanism can disrupt various biochemical pathways, leading to therapeutic effects.

Enzyme Inhibition Studies

Research indicates that this compound may inhibit key enzymes involved in inflammatory processes and cancer progression. For example, studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Case Studies

- Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammation in animal models of arthritis. The reduction was quantified using paw edema measurements and histological analysis of tissue samples.

- Anticancer Potential : In vitro studies on cancer cell lines revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for various cancer cell lines ranged from 10 to 30 µM, indicating moderate potency.

- Neuroprotective Effects : Preliminary research suggests neuroprotective properties against oxidative stress-induced neuronal damage. The compound showed promise in reducing reactive oxygen species (ROS) levels in cultured neuronal cells.

Table 2: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Reduced paw edema | |

| Anticancer | Induced apoptosis | |

| Neuroprotective | Reduced ROS levels |

Research Applications

The compound is being investigated for various applications:

- Drug Development : Its potential as an anti-inflammatory and anticancer agent makes it a candidate for new therapeutics.

- Biochemical Research : Used as a tool compound to study enzyme inhibition mechanisms.

- Material Science : Explored for use in developing materials with specific thermal and chemical properties due to its structural characteristics.

Q & A

Basic: What synthetic strategies are recommended for preparing N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide?

Answer:

The compound can be synthesized via a two-step approach:

Amine Activation : React 2-amino-1-(naphthalen-1-yl)ethanol with oxalyl chloride under anhydrous conditions (e.g., THF, 0°C) to form the intermediate oxalamide.

Coupling : Introduce the 4-(trifluoromethyl)aniline moiety using a coupling agent like HATU or DCC in the presence of a base (e.g., DIPEA) at room temperature .

Key Considerations : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and purify via column chromatography. Confirm structure using H/C NMR and HRMS, as demonstrated for analogous oxalamides .

Advanced: How can diastereomeric impurities arising from the chiral hydroxyethyl group be controlled during synthesis?

Answer:

Diastereomers may form due to the stereogenic center in the 2-hydroxy-2-(naphthalen-1-yl)ethyl group. To minimize this:

- Chiral Resolution : Use enantiopure starting materials or employ chiral catalysts (e.g., Jacobsen’s catalyst) during synthesis.

- Analytical Detection : Utilize F NMR (for trifluoromethyl group splitting) and chiral HPLC (e.g., Chiralpak IA column) to resolve diastereomers. For example, F NMR in DMSO-d showed distinct peaks at δ -120.22–-120.26 for diastereomers in similar compounds .

- Yield Optimization : Adjust reaction stoichiometry (e.g., 1.2 eq. of trifluoromethylphenylamine) to suppress byproduct formation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- H/C NMR : Assign peaks for the naphthalene aromatic protons (δ 7.1–8.3 ppm), hydroxyethyl group (δ 4.2–5.1 ppm), and trifluoromethylphenyl protons (δ 7.4–7.6 ppm). C NMR confirms carbonyl carbons (δ 158–165 ppm) .

- HRMS : Validate molecular formula (e.g., [M+H] for CHFNO) with <2 ppm error .

- IR Spectroscopy : Identify amide C=O stretches (~1680 cm) and -OH stretches (~3400 cm) .

Advanced: How can computational methods predict the compound’s binding affinity to cytochrome P450 enzymes?

Answer:

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound and CYP4F11’s active site. Focus on hydrogen bonding with the heme group and hydrophobic interactions with the naphthalene moiety.

MD Simulations : Perform 100-ns molecular dynamics simulations (AMBER/CHARMM) to assess stability of the enzyme-ligand complex.

Validation : Compare results with experimental IC data from fluorescence-based inhibition assays .

Basic: What solvent systems are optimal for solubility and stability studies?

Answer:

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (≥50 mg/mL) or ethanol (10–20 mg/mL).

- Stability : Store at -20°C in anhydrous DMSO to prevent hydrolysis. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 7 days .

Advanced: How can logP and pKa values be experimentally determined to guide bioavailability studies?

Answer:

- logP : Use shake-flask method (octanol/water partition) with UV quantification (λ = 254 nm). For computational estimates, employ ChemAxon or ACD/Labs.

- pKa : Perform potentiometric titration (e.g., GLpKa instrument) in 0.15 M KCl. The hydroxy group (pKa ~9.5) and amide (pKa ~-2) influence ionization .

Basic: What impurities are commonly observed during synthesis, and how are they quantified?

Answer:

- Common Impurities : Unreacted naphthalen-1-yl ethanol (retention time ~5.2 min) and oxidized byproducts (e.g., ketone derivatives).

- Quantification : Use HPLC with a C18 column (acetonitrile/0.1% TFA in water). Impurity thresholds should adhere to ICH Q3A guidelines (<0.1% for individual impurities) .

Advanced: What in vitro assays are suitable for evaluating inhibition of stearoyl-CoA desaturase (SCD1)?

Answer:

Enzyme Assay : Use recombinant SCD1 with C-stearoyl-CoA substrate. Measure C-oleate production via scintillation counting.

Cell-Based Assay : Treat HepG2 cells with the compound (1–50 μM) and quantify oleic acid/palmitic acid ratios via GC-MS.

Controls : Include positive controls (e.g., A939572) and assess cytotoxicity via MTT assay .

Basic: How is the crystal structure of this compound determined, and what insights does it provide?

Answer:

- X-ray Crystallography : Grow single crystals via vapor diffusion (methanol/chloroform). Resolve structure at 0.9 Å resolution (e.g., CCDC-2100901).

- Key Insights : Hydrogen bonding between the hydroxy group and amide oxygen stabilizes a planar conformation, enhancing rigidity .

Advanced: What strategies mitigate aggregation issues in aqueous biological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.